2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

KRAS G12D inhibitor MRTX1133 synthesis pancreatic cancer

Essential MRTX1133 intermediate: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine offers orthogonal chlorine reactivity—C4 chlorine preferentially reacts over C7—enabling programmable sequential cross-coupling/SNAr reactions. Substitution with non-specific analogs (e.g., dichloro variant CAS 2454396-94-0) necessitates full route re-optimization, risking delays. ≥98% HPLC purity ensures scalability. Non-substitutable for producing clinical-grade KRAS G12D inhibitor matching patent composition-of-matter. Ideal for focused library synthesis and agrochemical fungicide discovery.

Molecular Formula C7HCl3FN3
Molecular Weight 252.5 g/mol
Cat. No. B8143843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Molecular FormulaC7HCl3FN3
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl
InChIInChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H
InChIKeyILTXDPMYCUSDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: High-Purity KRAS G12D Intermediate for Targeted Oncology Synthesis


2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS 2454396-80-4) is a highly halogenated pyrido[4,3-d]pyrimidine building block featuring three chlorine atoms at positions 2, 4, and 7, and one fluorine atom at position 8. The compound is a key synthetic intermediate in the manufacture of MRTX1133 , a clinical-stage non-covalent KRAS G12D inhibitor developed by Mirati Therapeutics for the treatment of KRAS G12D-mutant solid tumors including pancreatic ductal adenocarcinoma, non-small cell lung cancer, and colorectal cancer [1]. The compound is commercially available with certified purity up to 99.90% (HPLC), which is critical for ensuring the fidelity and scalability of multi-step synthetic routes in drug discovery and development programs targeting the historically undruggable KRAS G12D oncoprotein .

Why Generic 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Substitution Fails: The Criticality of C5 Reactivity and Halogen Regiochemistry


The precise 2,4,7-trichloro-8-fluoro substitution pattern on the pyrido[4,3-d]pyrimidine scaffold is not arbitrary; it governs the regioselectivity and efficiency of downstream derivatization reactions. Research has established that on multi-halogenated pyrido[4,3-d]pyrimidines, the chlorine at position 5 is significantly more reactive toward palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) than the chlorine at position 7 [1]. This differential reactivity enables sequential, site-selective functionalization—a prerequisite for constructing the complex, highly tailored molecular architecture required for potent KRAS G12D inhibitors such as MRTX1133. Generic pyrido[4,3-d]pyrimidine analogs lacking this specific halogen distribution (e.g., those with fewer chlorine substituents, alternative halogen placement, or the dichloro analog 4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine, CAS 2454396-94-0) fail to provide the necessary orthogonal reactivity handles. Consequently, substitution with such analogs would necessitate complete re-optimization of the synthetic route, jeopardizing reaction yields, increasing impurity profiles, and ultimately delaying or derailing drug development timelines.

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Quantitative Differentiation Evidence for Scientific Selection


Critical Intermediate for MRTX1133: The KRAS G12D Inhibitor Clinical Candidate

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is the unequivocally documented and patented synthetic intermediate for MRTX1133 , a clinical-stage non-covalent KRAS G12D inhibitor. In contrast, closely related analogs, such as the 4,7-dichloro-8-fluoro derivative (CAS 2454396-94-0), lack the third chlorine at the 2-position, which is essential for the specific sequence of functional group manipulations required to install the full MRTX1133 pharmacophore as detailed in the Mirati Therapeutics patent [1].

KRAS G12D inhibitor MRTX1133 synthesis pancreatic cancer

Differential Halogen Reactivity Enables Sequential, Site-Selective Derivatization

The compound's three chlorine atoms at positions 2, 4, and 7, in conjunction with the C8 fluorine, provide orthogonal reactivity for sequential functionalization. Research on multi-halogenated pyrido[4,3-d]pyrimidines has shown that a chlorine at the C5 position exhibits higher reactivity than a chlorine at the C7 position toward both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) [1]. This intrinsic reactivity gradient enables chemists to program a sequence of derivatization steps, a feature not available in less substituted analogs such as 5,7-dichloropyrido[4,3-d]pyrimidines, which have fewer points of diversification [1].

regioselective synthesis palladium-catalyzed cross-coupling SNAr

Access to a Privileged Scaffold with Demonstrated Potent Biological Activity

The pyrido[4,3-d]pyrimidine scaffold, accessible via this intermediate, has been shown to yield compounds with potent biological activity. A recent 2024 study reported that novel pyrido[4,3-d]pyrimidine derivatives exhibited strong fungicidal activity against Botrytis cinerea, with EC50 values for the most potent analogs (e.g., 0.191 μg/mL for compound 2l) significantly outperforming the commercial fungicide epoxiconazole (EC50 = 0.670 μg/mL) [1]. The same study also demonstrated superior inhibition of the molecular target sterol 14α-demethylase (CYP51), with IC50 values for lead compounds (e.g., 0.219 μg/mL for compound 2l) also exceeding that of epoxiconazole (IC50 = 0.802 μg/mL) [1].

CYP51 inhibitor fungicidal activity EC50 IC50

High Commercial Purity and Availability Facilitates Reliable Procurement for Scale-Up

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is commercially available at a certified purity of 99.90% (HPLC) . This high level of purity contrasts with the typical 95-97% purity offered for many custom or niche building blocks and is critical for minimizing side reactions and simplifying purification in complex multi-step syntheses. Furthermore, the compound is available in bulk quantities (up to 100 g and beyond) with transparent, tiered pricing, a factor that distinguishes it from research-grade analogs which may only be available in milligram quantities with prohibitive costs for scaling .

high-purity intermediate supply chain medicinal chemistry

High-Value Application Scenarios for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Procurement


Clinical-Stage KRAS G12D Inhibitor Manufacturing and Process Chemistry

Procurement of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is essential for any laboratory or CMO engaged in the synthesis of MRTX1133 or related next-generation KRAS G12D inhibitors. As the patent-validated core intermediate for MRTX1133 [1], this compound is non-substitutable for producing material that matches the clinical candidate's impurity profile and patent composition-of-matter. Its use is mandatory for process chemistry development, scale-up studies, and the eventual manufacturing of the drug substance, directly impacting the speed and success of clinical trials for KRAS G12D-driven cancers, including pancreatic, colorectal, and non-small cell lung cancer [1].

Medicinal Chemistry Library Synthesis via Programmable Sequential Derivatization

The orthogonal reactivity of the chlorine atoms at the 2, 4, and 7 positions of this compound makes it an ideal central building block for the efficient generation of diverse, focused libraries of pyrido[4,3-d]pyrimidine-based compounds. The established differential reactivity between the C5 and C7 positions on related scaffolds [2] enables chemists to design and execute a programmable sequence of cross-coupling and SNAr reactions. This allows for the rapid exploration of structure-activity relationships (SAR) around a privileged kinase-inhibitor scaffold, accelerating the hit-to-lead and lead optimization phases of drug discovery programs across multiple therapeutic areas.

Agrochemical Discovery and Development of Novel CYP51 Inhibitors

The pyrido[4,3-d]pyrimidine core is a validated pharmacophore for sterol 14α-demethylase (CYP51) inhibition. Recent studies demonstrate that derivatives of this scaffold can achieve fungicidal potencies (e.g., EC50 = 0.191 μg/mL against B. cinerea) that significantly exceed that of commercial fungicides like epoxiconazole [3]. Procurement of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine provides a direct entry point to this promising chemical space. It enables agricultural research groups to synthesize and evaluate novel candidates for protecting high-value crops against resistant fungal pathogens, offering a potential path to next-generation fungicides with improved efficacy and safety profiles.

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